Mosapramine

Catalog No.
S536053
CAS No.
89419-40-9
M.F
C28H35ClN4O
M. Wt
479.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mosapramine

CAS Number

89419-40-9

Product Name

Mosapramine

IUPAC Name

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one

Molecular Formula

C28H35ClN4O

Molecular Weight

479.1 g/mol

InChI

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)

InChI Key

PXUIZULXJVRBPC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-chloro-5-(3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo(1,2-a)pyridine-3-spiro-4'-piperidino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine, mosapramine, Y 516, Y-516

Canonical SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl

The exact mass of the compound Mosapramine is 478.2499 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of dibenzooxazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mosapramine (CAS 89419-40-9) is an iminodibenzyl-derived atypical antipsychotic heavily utilized in neuropharmacological research as a highly selective antagonist for dopamine D2, D3, and D4 receptors [2]. Unlike first-generation typical antipsychotics, it features a spiro-piperidine moiety that confers distinct receptor binding kinetics, making it a critical reference standard for differentiating D3 and D4 receptor-mediated pathways from D2-driven effects [2]. From a procurement and processability standpoint, mosapramine is a stable solid with a defined melting point of 171 °C, which ensures high thermal stability and reproducible handling during the preparation of standardized in vitro assays and complex in vivo formulations[1].

Substituting mosapramine with common benchmark antagonists like haloperidol, clozapine, or raclopride fundamentally compromises assay specificity and receptor targeting [1]. While haloperidol is a standard D2 antagonist, it lacks mosapramine's pronounced D3 affinity, leading to skewed D2/D3 selectivity ratios that fail to model atypical neuropharmacological profiles [1]. Similarly, replacing mosapramine with clozapine introduces broad-spectrum off-target effects across serotonergic, muscarinic, and histaminergic receptors, while simultaneously suffering from significantly lower D4 affinity [1]. Furthermore, raclopride, a conventional D3 ligand, is quantitatively inferior for D3-specific mapping due to its drastically lower binding strength [1]. Consequently, buyers must procure exact mosapramine to achieve high-fidelity D3/D4 isolation without the confounding multi-receptor noise of generic alternatives.

Superior D4 Receptor Binding Affinity vs. Clozapine

In competitive binding assays using human cell lines expressing dopamine receptors, mosapramine demonstrates exceptionally high affinity for the D4 receptor compared to standard atypical agents [1]. Specifically, its affinity for D4 receptors is quantified as 8 times higher than that of clozapine[1].

Evidence DimensionD4 receptor binding affinity (Ki)
Target Compound Data8-fold higher affinity than clozapine
Comparator Or BaselineClozapine
Quantified Difference8x higher D4 affinity
ConditionsTritiated spiperone displacement in human cell membranes expressing D4

Enables researchers to use significantly lower ligand concentrations in D4-specific assays, minimizing off-target receptor occupancy and reducing reagent consumption.

Enhanced D3 Receptor Affinity vs. Raclopride

Mosapramine's structural configuration yields an extreme preference for the D3 receptor subtype when compared to standard radioligand precursors like raclopride. Quantitative binding studies reveal that mosapramine's affinity for D3 receptors is 40 times higher than that of raclopride [1].

Evidence DimensionD3 receptor binding affinity
Target Compound Data40-fold higher affinity than raclopride
Comparator Or BaselineRaclopride
Quantified Difference40x higher D3 affinity
ConditionsIn vitro binding to human D3-expressing cell lines

Crucial for procurement in studies mapping D3-specific neuroadaptations where raclopride lacks sufficient binding strength to outcompete endogenous dopamine.

Optimized D2/D3 Selectivity Ratio vs. Haloperidol

The ratio of Ki values between D2 and D3 receptors (D2 Ki / D3 Ki) is a critical metric for atypical antipsychotic profiling. Mosapramine exhibits a significantly higher D2/D3 Ki ratio than the typical antipsychotic haloperidol, indicating that its inhibitory effects on D3 receptors are proportionally far more potent than those of haloperidol [1].

Evidence DimensionD2 Ki / D3 Ki ratio
Target Compound DataHigher D2/D3 ratio favoring D3 potency
Comparator Or BaselineHaloperidol (lower D2/D3 ratio)
Quantified DifferenceSignificantly greater proportional D3 vs D2 affinity
ConditionsHuman cell lines expressing D2 and D3 receptors

Prevents confounding D2-mediated extrapyramidal artifacts in behavioral or cellular models, ensuring reliable atypical pharmacological profiling.

Thermal Stability and Formulation Reproducibility

For long-term laboratory storage and complex formulation processes, thermal stability is paramount. Mosapramine possesses a stable crystalline structure with a well-defined melting point of 171 °C [1]. This high thermal tolerance ensures that the compound does not degrade during high-temperature dissolution or sterilization protocols, unlike lower-melting or liquid baseline amines.

Evidence DimensionMelting point / Thermal stability
Target Compound Data171 °C
Comparator Or BaselineLow-melting or liquid amine-based ligands
Quantified DifferenceSolid stability up to 171 °C
ConditionsStandard atmospheric pressure physicochemical profiling

Guarantees batch-to-batch reproducibility and prevents thermal degradation during the preparation of standardized solid-dosage or solvent-based in vivo formulations.

Enantiomeric Resolution and Precursor Suitability

Mosapramine contains an asymmetric carbon atom (C8a) in its imidazopyridine ring, allowing for the synthesis and isolation of distinct (R)-(-) and (S)-(+) enantiomers. The racemic mosapramine serves as a highly efficient precursor for optical resolution using N-acetyl-L-tryptophan crystallization [1]. This provides a distinct advantage over non-chiral comparators like haloperidol, which cannot be utilized for stereospecific structure-activity relationship (SAR) studies.

Evidence DimensionStereochemical resolution capability
Target Compound DataResolvable into (R)-(-) and (S)-(+) enantiomers
Comparator Or BaselineHaloperidol (achiral)
Quantified DifferencePresence of an asymmetric carbon enabling stereospecific SAR
ConditionsOptical resolution via N-acetyl-L-tryptophan crystallization

Allows medicinal chemists to procure racemic mosapramine as a versatile precursor for isolating specific enantiomers to study stereoselective dopamine receptor binding.

High-Fidelity D3/D4 Receptor Mapping and Autoradiography

Because mosapramine exhibits a D3 affinity 40 times greater than raclopride and a D4 affinity 8 times greater than clozapine, it is a highly effective reference ligand for quantitative autoradiographic analysis and receptor mapping [2]. It successfully displaces selective D3-ligands like [3H]-7-OH-DPAT in brain tissue more potently than haloperidol, making it indispensable for mapping limbic system neuroadaptations without D2-dominant interference [1].

Stereospecific Structure-Activity Relationship (SAR) Profiling

Because mosapramine possesses an asymmetric carbon that can be resolved into (R) and (S) enantiomers, it is a highly valuable precursor for stereospecific SAR studies [3]. Procurement of racemic mosapramine allows medicinal chemistry teams to perform optical resolution and subsequently map how stereochemistry influences dopamine D2 versus D3 receptor affinity, an application impossible with achiral benchmarks like haloperidol [3].

Standardized In Vitro Assay Formulation

Thanks to its robust crystalline stability and high target affinity, mosapramine is highly suited for automated high-throughput screening (HTS) libraries and long-term in vitro assay formulations. It provides a reliable, degradation-resistant baseline for evaluating novel iminodibenzyl derivatives against D3 and D4 receptors across extended experimental timelines [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

478.2499394 Da

Monoisotopic Mass

478.2499394 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

04UZQ7O9SJ

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AX - Other antipsychotics
N05AX10 - Mosapramine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

89419-40-9

Wikipedia

Mosapramine

Dates

Last modified: 07-15-2023

The effect of the antipsychotic drug mosapramine on the expression of Fos protein in the rat brain: comparison with haloperidol, clozapine and risperidone

M Fujimura, K Hashimoto, K Yamagami
PMID: 11106001   DOI: 10.1016/s0024-3205(00)00872-9

Abstract

In this study, we examined the effect of the acute p.o. administration of the antipsychotic drug mosapramine, as well as the antipsychotic drugs clozapine, haloperidol and risperidone, on the expression of Fos protein in the medial prefrontal cortex, nucleus accumbens and dorsolateral striatum of rat brain. The administration of mosapramine (1 or 3 mg/kg) significantly increased the number of Fos protein positive neurons in the medial prefrontal cortex, but not in the dorsolateral striatum. In addition, mosapramine (1, 3 or 10 mg/kg) produced a dose-dependent increase in the number of Fos protein positive neurons in the nucleus accumbens. The acute administration of 10 mg/kg of mosapramine significantly increased the number of Fos protein positive neurons in all brain regions. The acute administration of clozapine (30 mg/kg), similarly to mosapramine at lower doses (1 or 3 mg/kg), significantly increased the number of Fos protein positive neurons in the medial prefrontal cortex and nucleus accumbens, but not dorsolateral striatum. In contrast, haloperidol (0.3 mg/kg) significantly increased the number of Fos protein positive neurons in the nucleus accumbens and dorsolateral striatum, but not medial prefrontal cortex. The acute administration of risperidone (0.3 or 1 mg/kg) did not affect the number of Fos protein positive neurons in the medial prefrontal cortex, nucleus accumbens or dorsolateral striatum of rat brain, whereas a 3 mg/kg dose of risperidone significantly increased the number of Fos protein positive neurons in all brain regions. These results suggest that the ability of mosapramine to enhance expression of Fos protein in the medial prefrontal cortex may contribute to a clozapine-like profile with respect to actions on negative symptoms in schizophrenia. Furthermore, the lack of effect of low doses of mosapramine on Fos protein expression in the dorsolateral striatum, an area believed to play a role in movement, suggests that it may have a lower tendency to induce neurological side effects.


[The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors]

T Futamura, Y Ohashi, K Yano, Y Takahashi, K Haga, T Fukuda
PMID: 8690306   DOI: 10.1254/fpj.107.247

Abstract

The affinities of mosapramine hydrochloride, an iminodibenzyl antipsychotic drug, for dopamine receptor subtypes were determined by human dopamine D2, D3 and D4 receptors expressed in several cell lines and compared with those of other neuroleptics. Tritiated spiperone bound to the membrane of transfected cells in a saturable manner, and the Kd values for dopamine D2, D3 and D4 receptors were 0.021, 0.12 and 0.10 nM, respectively. Mosapramine showed the highest affinities for these receptor subtypes among the antipsychotics tested. The ratio of Ki values between D2 and D3 (D2 Ki/D3 Ki ratio) in mosapramine was higher than that of haloperidol, indicating that the effects of mosapramine on D3 receptors were more potent than those of haloperidol. On the other hand, clozapine, risperidone and raclopride had higher affinity to D4, D2 and D3 subtypes, respectively. The affinities of mosapramine for D4 receptors was 8 times higher than that of clozapine, and the affinity for D3 receptors was 40 times higher than that of raclopride. These results suggest that the effect on D3 receptors may underlie at least a portion of mosapramine's atypical clinical profile.


Comparison of risperidone and mosapramine addition to neuroleptic treatment in chronic schizophrenia

N Takahashi, T Terao, T Oga, M Okada
PMID: 10072664   DOI: 10.1159/000026565

Abstract

There is little information regarding the effects of risperidone addition to neuroleptic treatment in chronic schizophrenia. As a preliminary study, 10 neuroleptic-treated schizophrenic inpatients received risperidone (high 5HT2A/D2 ratio, i.e. the ratio between 5HT2A and D2 receptor occupancy) and mosapramine (low 5HT2A/D2 ratio) in a randomized, single-blind, crossover, add-on study consisting of 8 weeks of treatment each with risperidone and mosapramine. Although both additions resulted in significant, albeit modest, improvement, there was no significant difference in the scores on the Positive and Negative Syndrome Scale for Schizophrenia between risperidone and mosapramine addition. These results suggest that risperidone and mosapramine bring about comparable effects in add-on design. Thus, risperidone with a high 5HT2A/D2 ratio does not seem to be better than mosapramine with a low 5HT2A/D2 ratio when combined with conventional neuroleptics. Further studies including a large number of patients and a double-blind design are needed.


[Quantitative autoradiographic analysis of the binding of mosapramine to dopamine D3-receptors]

T Futamura, T Shimokawa, Y Morio, K Haga, T Fukuda
PMID: 8566910   DOI: 10.1254/fpj.106.339

Abstract

The affinity of mosapramine, an iminodibenzyl antipsychotic, to dopamine D3-receptors in rat brain was investigated by quantitative autoradiography of [3H]-7-OH-DPAT, a selective D3-ligand. Autoradiograms showed restricted distribution of [3H]7-OH-DPAT binding sites, with very high levels on the islands of Calleja (ICj), olfactory tubercle (Tu) and nucleus accumbens, while low but distinct labeling was observed in the molecular layer of lobule 10 of the cerebellum and caudate putamen (CPu). Binding of [3H]7-OH-DPAT completely disappeared when 1 microM dopamine was added, and it was reduced by the addition of mosapramine in a concentration-dependent manner. The displacing effect of mosapramine was more potent than that of haloperidol or clozapine in the brain regions examined. Mosapramine showed more potent affinity to receptors in Tu and ICj than those in CPu. On the other hand, haloperidol and clozapine did not show such regional differences. These results suggest that the high affinity of mosapramine to D3-receptors participates in, at least in part, the development of the clinical effects of mosapramine.


Syntheses and biological activities of optical isomers of 3-chloro-5-[3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine- 3-spiro-4'-piperidino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine (mosapramine) dihydrochloride

C Tashiro, S Setoguchi, T Fukuda, N Marubayashi
PMID: 8103712   DOI: 10.1248/cpb.41.1074

Abstract

Mosapramine (1) is a new neuroleptic drug with an asymmetric carbon atom (8a) in its imidazopyridine ring. The enantiomers of this agent were synthesized to compare their biological activities, such as antiapomorphine activity, affinity for dopamine D2 receptor and acute toxicity. The key intermediates, (R)-(-)- and (S)-(+)-2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine- 3-spiro-4'-piperidines, were prepared by optical resolution of the corresponding (+/-)-compound and were treated with 3-chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenz[b, f]azepine to afford (R)-(-)-1 and (S)-(+)-1, respectively. There were few differences in the examined biological activities of the two enantiomers as their dihydrochlorides.


Atypicality of several antipsychotics on the basis of in vivo dopamine-D2 and serotonin-5HT2 receptor occupancy

T Sumiyoshi, K Suzuki, H Sakamoto, N Yamaguchi, H Mori, K Shiba, K Yokogawa
PMID: 7766287   DOI: 10.1038/sj.npp.1380239

Abstract

An in vivo receptor binding technique was used to evaluate the binding profiles of typical and atypical antipsychotic drugs to striatal dopamine-D2 and frontal serotonin-5-HT2 receptors in a rat brain using more specific ligands than those previously employed. [3H]-YM-09151-2 or [3H]-ketanserin was injected into the tail vein 10 minutes after administration of test drugs. One hour after the ligand injection, radioactivities in the striatum, frontal cortex, and cerebellum were counted to obtain receptor occupancies by the test drugs. Higher ratios of potency in occupying 5-HT2 versus D2 receptors were found for clozapine, RMI-81512, and tiospirone compared to haloperiodol and pimozide. Zotepine, mosapramine, and clocapramine produced ratios that fall between these two groups. Chlorpromazine was exceptional as a typical antispychotic by these criteria. Relatively strong antagonism of 5-HT2 receptors by atypical antipsychotics was confirmed by this in vivo measure of receptor binding using more selective ligands than those used in previous studies.


[Neuroleptic properties of Y-516, a new iminodibenzyl derivative]

T Fukuda, M Setoguchi, Y Morimoto, H Shoji, T Tsumagari, Y Maruyama
PMID: 2867957   DOI: 10.1254/fpj.86.197

Abstract

Iminodibenzyl derivatives have been prepared in our laboratories for development as psychotropic drugs. Among them, carpipramine and clocapramine have already been introduced for clinical use as neuroleptic drugs. In the present study, the pharmacological properties of Y-516, a new iminodibenzyl derivative, were compared with those of carpipramine, clocapramine, haloperidol and sulpiride. Y-516 inhibited apomorphine (0.5 mg/kg, s.c.)-induced hyperactivity in mice, apomorphine (10 mg/kg, s.c.)-induced hypothermia in mice, apomorphine (0.1 mg/kg, s.c.)-induced vomiting in dogs, methamphetamine (2 mg/kg, s.c.)-induced hyperactivity in mice and methamphetamine (50 mg/kg, i.p.)-induced mortality in grouped mice. Y-516 also suppressed both lateral hypothalamic self-stimulation behavior in rats and circling behavior induced by methamphetamine (5 mg/kg, i.p.) in rats with unilateral 6-hydroxydopamine lesions of the striatum. In these tests, Y-516 was 2--3 times more potent than clocapramine, but less potent than haloperidol. The inhibitory effect of Y-516 on apomorphine (1.25 mg/kg, i.v.)-induced gnawing behavior in rats was slightly more potent than that of clocapramine. Y-516 in combination treatment with methamphetamine (5 mg/kg, i.p.) did not induce mortality in rats; however, carpipramine and sulpiride did. The cataleptogenic action of Y-516 was almost equipotent to that of clocapramine. From these results, Y-516 possesses a post-synaptic dopamine receptor blocking action similar to that of the iminodibenzyl antipsychotic drugs, suggesting its potential usefulness as an antipsychotic drug.


Pharmacological and biochemical properties of iminodibenzyl antipsychotic drugs including Y-516 and clocapramine

M Mikuni, I Yamashita, S Matsubara, Y Odagaki, M Setoguchi, T Fukuda
PMID: 2882844   DOI:

Abstract




Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors

M Setoguchi, M Sakamori, S Takehara, T Fukuda
PMID: 2862053   DOI: 10.1016/0014-2999(85)90776-9

Abstract

The iminodibenzyl antipsychotic drugs, clocapramine, carpipramine and Y-516 were studied in order to elucidate their mechanisms of action. They all accelerated the accumulation of the dopamine (DA) metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and nucleus accumbens of the rat brain. Only Y-516 antagonized in vivo the apomorphine-induced inhibition of DA synthesis as estimated from the accumulation of 3,4-dihydroxyphenylalanine (DOPA) in the decarboxylase-inhibited rat striatum after cessation of nerve impulse flow. All three drugs showed high affinity for DA receptors labelled by [3H]haloperidol and [3H]ADTN in the rat striatum in vitro, with the order of potency Y-516 greater than clocapramine greater than carpipramine. All accelerated the accumulation of the norepinephrine metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), in mouse brain. They showed high affinity for alpha 1-adrenoceptors labelled by [3H]WB 4101 and for alpha 2-adrenoceptors labelled by [3H]clonidine in the rat cerebral cortex in vitro. Although they all had the same level of affinity for the alpha 1-adrenoceptors, Y-516 had less affinity for the alpha 2-adrenoceptors than did clocapramine and carpipramine. The above results indicate that these drugs are potent DA antagonists which block alpha 1- and alpha 2-adrenoceptors in the brain.


Pharmacokinetic study of iminodibenzyl antipsychotic drugs, clocapramine and Y-516 in dog and man

J Ishigooka, M Murasaki, H Wakatabe, S Miura, K Hikida, M Shibata, H Nobunaga
PMID: 2566185   DOI: 10.1007/BF00439442

Abstract

The pharmacokinetic properties of the iminodibenzyl antipsychotic drugs clocapramine (CCP, 3-chloro-5-[3-(4-carbamoyl-4-piperidino piperidino) propyl]-10, 11-dihydro-5H-dibenzo[b, f]azepine) and Y-516 (3-chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo [1,2-a] pyridine-3-spiro-4'-piperidino) propyl]-10, 11-dihydro-5H-dibenzo[b, f]azepine) were investigated in dog and man. Dogs were administered CCP and Y-516 intravenously, intraperitoneally, and orally, and the concentrations of the parent drugs and their metabolites in the plasma and urine were determined. Half-life (t1/2) was approximately the same by all three administration routes, being approximately 5 h for CCP and 3 h for Y-516. Bioavailability following oral administration was 0.16 +/- 0.01 (mean +/- SD, n = 3) for CCP and 0.29 +/- 0.07 for Y-516. The fractions of dose absorbed following oral administration were 0.43 +/- 0.07 and 0.79 +/- 0.24, and the fractions of dose metabolized in the liver due to the first-pass effect were 0.63 +/- 0.05 and 0.63 +/- 0.04 for CCP and Y-516, respectively. Y-516 was detected in the plasma after intraperitoneal and oral administration of CCP. The ratio of the AUC of Y-516 to that of CCP was 0.06 following intraperitoneal administration and 0.40 following oral administration. This indicated that while the metabolism of CCP into Y-516 may occur partly in the liver due to the first-pass effect, it occurs mostly within the gastrointestinal tract itself or its mucosa.(ABSTRACT TRUNCATED AT 250 WORDS)


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